2-[[5-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
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Overview
Description
2-[[5-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone is a complex organic compound that features a thiadiazole ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone typically involves multiple steps. One common route includes the reaction of 2-mercapto-1,3,4-thiadiazole with 2-chloro-1-(2-oxo-2-piperidin-1-ylethyl)ethanone under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the piperidin-1-ylethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[[5-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[[5-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Oxo-2-piperidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine
- 2-(Pyridin-2-yl)-1,3,4-thiadiazole
- 1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness
2-[[5-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone is unique due to its combination of a thiadiazole ring and piperidine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S3/c21-13(19-7-3-1-4-8-19)11-23-15-17-18-16(25-15)24-12-14(22)20-9-5-2-6-10-20/h1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQPWBCHTVWVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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